Cas no 1021389-54-7 (1-Fluoro-4-nitro-2-vinylbenzene)

1-Fluoro-4-nitro-2-vinylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-Fluoro-4-nitro-2-vinylbenzene
- 2-ethenyl-1-fluoro-4-nitrobenzene
- 1-fluoro-4-nitro-2-vinyl-benzene
- EN300-388667
- SCHEMBL4647893
- SISIKMWLDURIDU-UHFFFAOYSA-N
- 1021389-54-7
-
- インチ: InChI=1S/C8H6FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h2-5H,1H2
- InChIKey: SISIKMWLDURIDU-UHFFFAOYSA-N
- ほほえんだ: C=CC1=CC(=CC=C1F)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 167.03825660g/mol
- どういたいしつりょう: 167.03825660g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 45.8Ų
1-Fluoro-4-nitro-2-vinylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-388667-0.1g |
2-ethenyl-1-fluoro-4-nitrobenzene |
1021389-54-7 | 0.1g |
$968.0 | 2023-03-02 | ||
Enamine | EN300-388667-2.5g |
2-ethenyl-1-fluoro-4-nitrobenzene |
1021389-54-7 | 2.5g |
$2155.0 | 2023-03-02 | ||
Enamine | EN300-388667-0.05g |
2-ethenyl-1-fluoro-4-nitrobenzene |
1021389-54-7 | 0.05g |
$924.0 | 2023-03-02 | ||
Enamine | EN300-388667-10.0g |
2-ethenyl-1-fluoro-4-nitrobenzene |
1021389-54-7 | 10.0g |
$4729.0 | 2023-03-02 | ||
Enamine | EN300-388667-1.0g |
2-ethenyl-1-fluoro-4-nitrobenzene |
1021389-54-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-388667-0.5g |
2-ethenyl-1-fluoro-4-nitrobenzene |
1021389-54-7 | 0.5g |
$1056.0 | 2023-03-02 | ||
Enamine | EN300-388667-5.0g |
2-ethenyl-1-fluoro-4-nitrobenzene |
1021389-54-7 | 5.0g |
$3189.0 | 2023-03-02 | ||
Enamine | EN300-388667-0.25g |
2-ethenyl-1-fluoro-4-nitrobenzene |
1021389-54-7 | 0.25g |
$1012.0 | 2023-03-02 |
1-Fluoro-4-nitro-2-vinylbenzene 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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8. Book reviews
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
1-Fluoro-4-nitro-2-vinylbenzeneに関する追加情報
Comprehensive Overview of 1-Fluoro-4-nitro-2-vinylbenzene (CAS No. 1021389-54-7): Properties, Applications, and Industry Insights
1-Fluoro-4-nitro-2-vinylbenzene (CAS No. 1021389-54-7) is a fluorinated aromatic compound that has garnered significant attention in organic synthesis and material science due to its unique structural features. The molecule combines a vinyl group, a nitro substituent, and a fluorine atom on a benzene ring, making it a versatile intermediate for pharmaceuticals, agrochemicals, and advanced polymers. Researchers and manufacturers often search for terms like "synthesis of 1-Fluoro-4-nitro-2-vinylbenzene" or "CAS 1021389-54-7 applications", reflecting its growing relevance in industrial and academic settings.
The compound's electron-withdrawing nitro group and fluorine atom enhance its reactivity in nucleophilic substitution reactions, a property exploited in the design of bioactive molecules. Recent trends in green chemistry have spurred interest in optimizing its synthesis to reduce waste and energy consumption. Queries such as "eco-friendly preparation of fluorinated nitrobenzenes" align with this focus, highlighting the demand for sustainable methodologies.
In the pharmaceutical sector, 1-Fluoro-4-nitro-2-vinylbenzene serves as a precursor for heterocyclic compounds with potential therapeutic applications. Its vinyl group allows for further functionalization via cross-coupling reactions, a topic frequently explored in peer-reviewed journals. Searches for "vinylbenzene derivatives in drug discovery" underscore its role in medicinal chemistry innovation.
Material scientists leverage this compound to develop photoactive polymers and liquid crystals, capitalizing on its conjugated system and polarizable nitro group. With the rise of flexible electronics, terms like "nitrovinylbenzene-based OLED materials" have gained traction, reflecting its potential in next-generation displays. The compound's thermal stability and optical properties are also under investigation for sensor technologies.
Analytical characterization of CAS 1021389-54-7 typically involves NMR spectroscopy, mass spectrometry, and HPLC purity testing. Laboratories often seek "spectral data for 1-Fluoro-4-nitro-2-vinylbenzene" to validate synthetic outcomes. Regulatory compliance and safety data, such as "handling guidelines for fluorinated nitro compounds", are equally critical for industrial adoption.
Emerging applications in catalysis and supramolecular chemistry further expand the compound's utility. For instance, its ability to act as a ligand in transition metal complexes is a hot topic, with searches like "nitrovinylbenzene ligands in asymmetric synthesis" gaining momentum. This aligns with the broader shift toward precision chemistry in fine chemical production.
In summary, 1-Fluoro-4-nitro-2-vinylbenzene (CAS No. 1021389-54-7) exemplifies the intersection of structural diversity and functional adaptability in modern chemistry. Its multifaceted roles—from drug intermediates to advanced materials—make it a compound of enduring interest, as evidenced by the proliferation of technical queries and research publications.
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